1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS number
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS number
An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a critical fluorinated building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore a validated synthetic pathway, and illuminate its pivotal role as a key starting material in the synthesis of significant active pharmaceutical ingredients (APIs). This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Chemical Identity and Physicochemical Properties
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, also known by synonyms such as 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone and 4-Chloro-2-trifluoroacetylaniline, is a trifluoromethyl ketone derivative of 4-chloroaniline.[1] The presence of the trifluoromethyl group, an amino moiety, and a chloro-substituted phenyl ring makes it a highly functionalized and reactive molecule for further synthetic elaboration.[2] The trifluoroethanone backbone imparts stability and enhances reactivity, making it a valuable compound in organic synthesis.[2]
Its key properties are summarized in the table below, compiled from authoritative sources.
| Property | Value | Source |
| CAS Number | 154598-53-5 | [1][3] |
| Molecular Formula | C₈H₅ClF₃NO | [1][2][3] |
| Molecular Weight | 223.58 g/mol | [1][3] |
| Appearance | Yellow solid / White to yellow powder or crystals | [2][4] |
| Purity (Typical) | >95% - 97% (by HPLC) | [3] |
| Storage Conditions | +5°C or -20°C Freezer, protected from light | [2][3] |
| IUPAC Name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted trifluoroacetophenones is a common challenge in process chemistry, often requiring careful selection of reagents and reaction conditions to manage the reactivity of the aromatic ring. A prevalent and effective method is the Friedel-Crafts acylation. However, the free amino group on the starting aniline is highly activating and can lead to side reactions or complexation with the Lewis acid catalyst.
Therefore, a robust synthesis strategy involves the protection of the amino group prior to acylation, followed by a deprotection step. This self-validating protocol ensures high regioselectivity and yield.
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined below. This multi-step process ensures control over each transformation, a hallmark of a reliable synthetic protocol.
Caption: A three-step synthesis workflow for the target compound.
Detailed Experimental Protocol
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Step 1: Protection of the Amino Group
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Rationale: The acetylation of 4-chloroaniline protects the nucleophilic amino group from reacting with the Lewis acid in the subsequent step. It also moderates the activating nature of the substituent, ensuring controlled acylation.
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Procedure: To a stirred solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride or acetic anhydride at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The resulting N-(4-chlorophenyl)acetamide can be isolated by precipitation or extraction.
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Step 2: Friedel-Crafts Acylation
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Rationale: This is the key C-C bond-forming step. A strong Lewis acid like aluminum trichloride (AlCl₃) activates the trifluoroacetic anhydride, creating a potent acylium ion electrophile. The acetamido group directs the acylation to the ortho position due to steric and electronic effects.
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Procedure: Suspend the protected aniline and AlCl₃ in an inert solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0°C and add trifluoroacetic anhydride dropwise. The reaction is typically exothermic and should be controlled carefully. After the addition, the mixture is heated (e.g., to 60-80°C) to drive the reaction to completion.
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-
Step 3: Deprotection (Hydrolysis)
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Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group of the target molecule. Acid-catalyzed hydrolysis is a standard and efficient method for cleaving the amide bond.
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Procedure: The crude product from Step 2 is treated with an aqueous acid solution (e.g., 10% HCl) and heated to reflux. The progress is monitored until the starting material is fully consumed. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the final product, which can then be collected by filtration, washed, and dried.
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Applications in Drug Development
The strategic placement of fluorine in drug candidates is a well-established method for fine-tuning pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[5] 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a prime example of a fluorinated intermediate that serves as a cornerstone for complex APIs.
Key Intermediate for Efavirenz
This compound is documented as a crucial intermediate in the synthesis of Efavirenz.[2][3][6] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the reaction of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone with other reagents to construct the final heterocyclic structure of the drug.
Structural Analogue in Sertraline Synthesis
While not a direct precursor, the core structure of this molecule is highly relevant to the synthesis of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[7][8][9] The synthesis of sertraline involves the condensation of a tetralone intermediate with methylamine.[7][10] The aminophenone structure of our topic compound is analogous to key intermediates used in related pharmaceutical syntheses, highlighting its utility as a versatile building block for various CNS-active agents.
The diagram below illustrates the logical progression from this key intermediate to a final API class.
Caption: Role as a foundational block in API synthesis.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The compound is classified with several hazard statements.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]
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Signal Word: Warning.[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Exposure Response:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]
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-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS No: 154598-53-5) is more than just a chemical compound; it is an enabling tool for the development of life-saving medicines. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, allows researchers and chemists to safely and effectively integrate this key intermediate into their drug discovery and development pipelines, accelerating the path to novel therapeutics.
References
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone - PubChem. National Center for Biotechnology Information.
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | CAS Number 154598-53-5. Klivon.
-
1-(2-AMINO-5-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE 154598-53-5 wiki. ChemicalBook.
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | 173676-59-0. Sigma-Aldrich.
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. LGC Standards.
-
64605-36-3|1-(2-Amino-5-chlorophenyl)-2-chloroethanone. BLDpharm.
-
Process for the preparation of sertraline hydrochloride form ii. Google Patents.
-
Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. PubMed.
-
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Safety Data Sheets. Echemi.
-
Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
-
Improved synthesis of racemic sertraline. Google Patents.
-
2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
-
Application of 2-Amino-5-chlorobenzophenone. ChemicalBook.
-
Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.
-
2-Amino-5-chlorobenzophenone - SAFETY DATA SHEET. Fisher Scientific.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.
Sources
- 1. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. dev.klivon.com [dev.klivon.com]
- 4. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | 173676-59-0 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone [lgcstandards.com]
- 7. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 8. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
